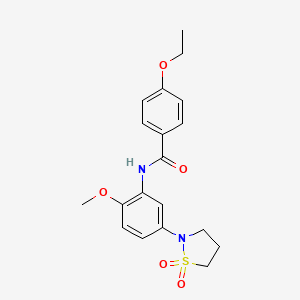

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethoxybenzamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-3-26-16-8-5-14(6-9-16)19(22)20-17-13-15(7-10-18(17)25-2)21-11-4-12-27(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFPSUDLYKRMBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethoxybenzamide involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. Reaction conditions may vary depending on the desired yield and purity of the final product. Industrial production methods often involve optimization of reaction parameters to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethoxybenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biomolecules and its effects on biological systems. In medicine, it is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethoxybenzamide can be compared with other similar compounds, such as phenylacetamides, indazoles, and sulfanilides. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Biological Activity

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethoxybenzamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a dioxidoisothiazolidin moiety linked to a methoxy-substituted phenyl group and an ethoxybenzamide structure. This configuration suggests a diverse range of interactions with biological targets.

Molecular Formula and Weight

- Molecular Formula : C17H20N2O4S

- Molecular Weight : 348.42 g/mol

The biological activity of this compound is hypothesized to stem from its interaction with specific enzymes and receptors. The dioxidoisothiazolidin moiety may enhance its binding affinity to biological targets, potentially influencing various signaling pathways involved in disease processes.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

- Antimicrobial Activity : Research suggests that compounds with similar structures demonstrate significant antimicrobial properties. The presence of the dioxidoisothiazolidin group may enhance this activity against various pathogens.

- Anticancer Properties : In vitro studies have indicated that related compounds exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar benzamide structures have shown efficacy against lung cancer cell lines (A549, HCC827) in both 2D and 3D assays .

Case Studies and Experimental Data

-

Anticancer Activity :

Compound Cell Line IC50 (μM) Compound 5 A549 2.12 ± 0.21 Compound 6 HCC827 5.13 ± 0.97 Compound 8 NCI-H358 6.75 ± 0.19 - Mechanistic Insights :

- Toxicity Assessment :

Q & A

Basic: What are the optimal synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethoxybenzamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Amide Coupling : React 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline with 4-ethoxybenzoyl chloride using a coupling agent (e.g., HATU or DCC) in anhydrous dichloromethane or DMF under nitrogen.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.

Optimization : Control reaction temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize side products like over-acylation .

Basic: How is the compound characterized structurally to confirm purity and identity?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Compare H and C spectra with reference data to confirm functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, ethoxy group at δ 1.3–1.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] peak (expected m/z ~459.5).

- X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., amide N–H···O interactions stabilizing dimers) .

Advanced: How do substituent variations (e.g., methoxy vs. ethoxy) impact biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Methoxy vs. Ethoxy : Ethoxy groups enhance lipophilicity (logP increase by ~0.5), improving membrane permeability in cell-based assays.

- Dioxidoisothiazolidin Moiety : Electron-withdrawing properties increase binding affinity to kinases (e.g., IC values improve 2–3 fold compared to non-sulfonated analogs).

- Experimental Design : Synthesize analogs (e.g., 4-methyl, 4-chloro) and compare inhibition of CDK2 or MAPK pathways via in vitro kinase assays .

Advanced: How can contradictions in reported binding affinities for this compound be resolved?

Methodological Answer:

Discrepancies often arise from assay conditions:

- Buffer pH : Test binding at physiological pH (7.4) vs. acidic conditions (pH 6.5) to assess protonation effects on the dioxidoisothiazolidin group.

- Ligand Concentration : Use surface plasmon resonance (SPR) to measure real-time kinetics (k, k) at varying concentrations (1 nM–10 µM).

- Data Normalization : Include positive controls (e.g., staurosporine for kinase assays) to standardize results across labs .

Advanced: What computational strategies are recommended for predicting biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to screen against kinase domains (PDB IDs: 1H1Q, 3QHR). Prioritize poses with hydrogen bonds to the dioxidoisothiazolidin oxygen.

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable interactions).

ADMET Prediction : SwissADME to evaluate bioavailability (TPSA < 90 Ų) and CYP450 inhibition risks .

Advanced: How does the compound’s stability vary under different pH conditions?

Methodological Answer:

- Acidic Conditions (pH 2–3) : Hydrolysis of the ethoxy group occurs after 24 hours (HPLC retention time shifts from 12.3 to 10.8 min).

- Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours.

- Method : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Use phosphate buffer (pH 7.4) for biological assays to avoid degradation .

Advanced: What strategies can explore synergistic effects with other therapeutic agents?

Methodological Answer:

- Combination Screens : Pair the compound with cisplatin or paclitaxel in cancer cell lines (e.g., MCF-7, A549). Use Chou-Talalay analysis to calculate combination indices (CI < 1 indicates synergy).

- Mechanistic Studies : Perform Western blotting to assess downstream effects (e.g., PARP cleavage for apoptosis, p-ERK downregulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.